molecular formula C24H21N3O4S B281108 N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide

N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide

Número de catálogo B281108
Peso molecular: 447.5 g/mol
Clave InChI: FCDRRHBVZCJHNM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide, also known as ESI-09, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2010 by researchers at the University of California, San Francisco, and has since been studied for its potential therapeutic applications in various diseases.

Mecanismo De Acción

N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide binds to the switch II region of RAC1, which is essential for the protein's GTPase activity. This binding prevents the conformational changes required for RAC1 activation, thus inhibiting its downstream signaling pathways. N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has been shown to have a high affinity for RAC1, with a dissociation constant in the low micromolar range.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It can inhibit the migration and invasion of cancer cells, reduce the production of pro-inflammatory cytokines, and attenuate the development of atherosclerosis. N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has several advantages for lab experiments, including its high potency and selectivity for RAC1 inhibition, its well-established synthesis method, and its availability from commercial sources. However, N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has some limitations, such as its poor solubility in aqueous solutions and its potential off-target effects on other small GTPases.

Direcciones Futuras

There are several future directions for the research on N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide. One potential application is in the development of novel cancer therapies, as RAC1 is overexpressed in many types of cancer and is associated with poor prognosis. N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide could also be used to study the role of RAC1 in other diseases, such as neurodegenerative disorders and autoimmune diseases. Future studies could also focus on optimizing the pharmacokinetic properties of N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide to improve its efficacy and reduce its toxicity in vivo.

Métodos De Síntesis

The synthesis of N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide involves several steps, including the reaction of 4-aminobenzamide with 8-quinolinesulfonyl chloride to form the intermediate compound, which is then coupled with 4-ethoxyaniline to yield the final product. The synthesis method has been optimized over the years to improve the yield and purity of N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide.

Aplicaciones Científicas De Investigación

N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the activity of RAC1, a small GTPase protein that plays a key role in cell signaling and cytoskeleton organization. By inhibiting RAC1 activity, N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide can modulate various cellular processes, such as cell migration, proliferation, and survival.

Propiedades

Fórmula molecular

C24H21N3O4S

Peso molecular

447.5 g/mol

Nombre IUPAC

N-(4-ethoxyphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide

InChI

InChI=1S/C24H21N3O4S/c1-2-31-21-14-12-19(13-15-21)26-24(28)18-8-10-20(11-9-18)27-32(29,30)22-7-3-5-17-6-4-16-25-23(17)22/h3-16,27H,2H2,1H3,(H,26,28)

Clave InChI

FCDRRHBVZCJHNM-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

SMILES canónico

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.